An In-Depth Technical Guide to (-)-Noracymethadol: Chemical Structure, Properties, and Pharmacological Profile
An In-Depth Technical Guide to (-)-Noracymethadol: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Noracymethadol, the levorotatory isomer of noracymethadol, is a potent synthetic opioid analgesic. It is the primary active metabolite of l-alpha-acetylmethadol (LAAM), a long-acting opioid agonist formerly used in the treatment of opioid dependence. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of (-)-Noracymethadol. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development in the field of opioid pharmacology.
Chemical Structure and Physicochemical Properties
(-)-Noracymethadol, also known as nor-LAAM, is a derivative of methadone and shares a core diphenylheptane structure. Its chemical identity and key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | [(3S,6S)-6-(methylamino)-4,4-diphenylheptan-3-yl] acetate | [PubChem CID: 135260] |
| Molecular Formula | C22H29NO2 | [PubChem CID: 135260] |
| Molecular Weight | 339.47 g/mol | [PubChem CID: 15129, 4] |
| CAS Number | 43033-71-2 | [PubChem CID: 135260] |
| Melting Point (HCl salt) | ~216-217 °C | [DrugFuture] |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Appearance | White crystalline powder (hydrochloride salt) | [Boehringer Ingelheim] |
Pharmacology
(-)-Noracymethadol is a potent opioid agonist with a primary mechanism of action involving the activation of mu (µ)-opioid receptors.[1] It is a major active metabolite of LAAM, and its pharmacological activity is crucial to the therapeutic and adverse effects of the parent drug.[1][2]
Mechanism of Action
As a µ-opioid receptor agonist, (-)-Noracymethadol mimics the effects of endogenous opioids like endorphins.[3] The binding of (-)-Noracymethadol to µ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a downstream signaling cascade.[4] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channel activity. The overall effect is a reduction in neuronal excitability and the inhibition of pain signal transmission.
Receptor Binding Affinity
Published receptor binding studies have shown that (-)-Noracymethadol has a high affinity for the µ-opioid receptor.[1] The binding affinity, represented by the inhibition constant (Ki), is a measure of the drug's potency at the receptor.
| Receptor Subtype | Binding Affinity (Ki) |
| Mu (µ) | 5.6 nM |
| Delta (δ) | Data not available |
| Kappa (κ) | Data not available |
The IC50 value, the concentration of the drug that inhibits 50% of a biological response, for (-)-Noracymethadol at the µ-opioid receptor has been reported as 1.2 nM.[1]
Pharmacokinetics and Metabolism
(-)-Noracymethadol is formed in the liver through the N-demethylation of LAAM, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[2] It has a longer duration of action compared to methadone.[2] Further metabolism of (-)-Noracymethadol can occur, leading to the formation of other metabolites.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of (-)-Noracymethadol.
Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for opioid receptors.
Objective: To determine the Ki of (-)-Noracymethadol for µ, δ, and κ opioid receptors.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor of interest (µ, δ, or κ).
-
Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]U-69,593 for κ-receptors).
-
Test Compound: (-)-Noracymethadol.
-
Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of (-)-Noracymethadol, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of (-)-Noracymethadol to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Analgesia Assays
This test measures the latency of a thermal pain response in animals.
Objective: To assess the analgesic efficacy of (-)-Noracymethadol.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Animal subjects (e.g., mice or rats).
-
(-)-Noracymethadol solution for administration.
-
Vehicle control solution.
Procedure:
-
Acclimatization: Acclimate the animals to the testing room and apparatus.
-
Baseline Latency: Place each animal on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5 °C) and record the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer (-)-Noracymethadol or vehicle control to the animals (e.g., via intraperitoneal or subcutaneous injection).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure their response latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group to determine the analgesic effect.
This test measures the latency of a spinal reflex to a thermal stimulus.
Objective: To evaluate the spinal analgesic effects of (-)-Noracymethadol.
Materials:
-
Tail flick analgesiometer with a radiant heat source.
-
Animal subjects (e.g., mice or rats).
-
(-)-Noracymethadol solution for administration.
-
Vehicle control solution.
Procedure:
-
Acclimatization: Gently restrain the animals and allow them to acclimate to the apparatus.
-
Baseline Latency: Apply the radiant heat source to the animal's tail and measure the time it takes for the animal to flick its tail away from the heat. A cut-off time should be established.
-
Drug Administration: Administer (-)-Noracymethadol or vehicle control.
-
Post-treatment Latency: Measure the tail flick latency at various time points after drug administration.
-
Data Analysis: Analyze the data by comparing the post-treatment latencies with baseline and vehicle control values.
In Vitro Functional Assay: cAMP Accumulation
This assay measures the ability of a compound to inhibit adenylyl cyclase activity, a hallmark of µ-opioid receptor activation.
Objective: To determine the functional potency (EC50) and efficacy of (-)-Noracymethadol.
Materials:
-
A cell line stably expressing the human µ-opioid receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
(-)-Noracymethadol.
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats).
Procedure:
-
Cell Culture: Culture the cells to an appropriate density.
-
Assay Setup:
-
Plate the cells in a 96-well plate.
-
Pre-treat the cells with varying concentrations of (-)-Noracymethadol.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
-
Incubation: Incubate for a specified period to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of (-)-Noracymethadol.
-
Determine the EC50 value, which is the concentration of (-)-Noracymethadol that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation.
-
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway
The binding of (-)-Noracymethadol to the µ-opioid receptor triggers a cascade of intracellular events. The following diagram illustrates the canonical G-protein dependent signaling pathway.
Caption: Mu-Opioid Receptor Signaling Pathway initiated by (-)-Noracymethadol.
Experimental Workflow for Receptor Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
(-)-Noracymethadol is a potent µ-opioid receptor agonist with significant analgesic properties. As the primary active metabolite of LAAM, a thorough understanding of its chemical and pharmacological characteristics is essential for the development of safer and more effective opioid-based therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this critical area. Further investigation into the binding affinities at delta and kappa opioid receptors, as well as detailed in vivo and in vitro functional studies, will be crucial for a complete elucidation of its pharmacological profile.
References
- 1. Nor-LAAM loaded PLGA Microparticles for Treating Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The binding of the optical isomers of methadone, alpha-methadol, alpha-acetylmethadol and their N-demethylated derivatives to the opiate receptors of rat brain [pubmed.ncbi.nlm.nih.gov]
- 3. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
